Structural Topology Differentiation: Tri-Heterocyclic Architecture vs. Isomeric Bioactives Sharing the Same Molecular Formula
The target compound (C15H15N3O2S, MW 301.4) is a constitutional isomer of two well-annotated bioactives—WAY-297342 (influenza virus polymerase inhibitor) and FLT3-IN-16 (FLT3 kinase inhibitor, IC₅₀ = 1.1 µM)—that share the identical molecular formula but differ fundamentally in heterocyclic connectivity . In the target compound, the furan ring is directly attached to the thiazole C4 position and the pyrrole is tethered via a butanamide chain to the thiazole C2 amine. In contrast, FLT3-IN-16/WAY-297342 bears a nicotinamide and a tetrahydrobenzothiophene core . This topological distinction is critical: the FLT3-inhibitory activity (IC₅₀ = 1.1 µM) of the isomer is entirely absent in the target compound by structural definition, while the target compound's furan-thiazole-pyrrole arrangement places it within a chemotype associated with α-glucosidase and androgen receptor modulation [1].
| Evidence Dimension | Molecular topology and associated biological target space |
|---|---|
| Target Compound Data | Furan-C4-thiazole-C2-butanamide-pyrrole connectivity (C15H15N3O2S, MW 301.4) |
| Comparator Or Baseline | FLT3-IN-16 / WAY-297342: nicotinamide-tetrahydrobenzothiophene connectivity (C15H15N3O2S, MW 301.36), FLT3 IC₅₀ = 1.1 µM |
| Quantified Difference | Isomeric: identical formula, non-overlapping target profiles by structural necessity |
| Conditions | Structural comparison based on SMILES and IUPAC nomenclature; biological target divergence inferred from published chemotype–target associations |
Why This Matters
Procurement of the correct isomer is essential to ensure target engagement within the intended biological pathway; substitution with the FLT3-active isomer would redirect the assay readout to an unrelated kinase.
- [1] Karakaya, A., et al. Thiazole-Based Furan Derivatives: Biological Evaluation for Alzheimer Disease Therapy. ChemistryOpen 2025, e202500305; and Liao, J., et al. N-(thiazol-2-yl) Furanamide Derivatives as AR Antagonists. J. Med. Chem. 2025, PMID: 40929552. View Source
